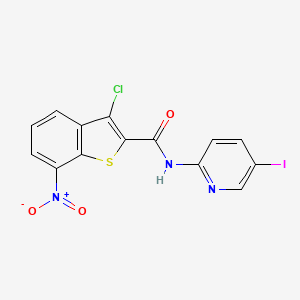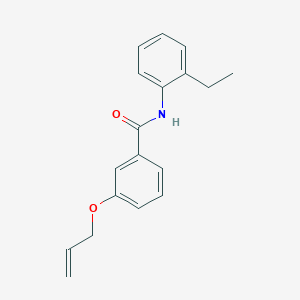![molecular formula C18H27N3O5S B4407539 5-[(2,6-dimethyl-4-morpholinyl)sulfonyl]-N-methyl-2-(4-morpholinyl)benzamide](/img/structure/B4407539.png)
5-[(2,6-dimethyl-4-morpholinyl)sulfonyl]-N-methyl-2-(4-morpholinyl)benzamide
Übersicht
Beschreibung
5-[(2,6-dimethyl-4-morpholinyl)sulfonyl]-N-methyl-2-(4-morpholinyl)benzamide, also known as BIRB 796, is a small molecule inhibitor of p38 mitogen-activated protein kinase (MAPK). This compound has been widely studied for its potential therapeutic applications in various diseases, including inflammatory disorders, cancer, and neurodegenerative diseases.
Wirkmechanismus
5-[(2,6-dimethyl-4-morpholinyl)sulfonyl]-N-methyl-2-(4-morpholinyl)benzamide 796 selectively inhibits the activity of p38 MAPK, a key signaling molecule involved in the regulation of various cellular processes, including inflammation, cell differentiation, and apoptosis. By inhibiting p38 MAPK, this compound 796 prevents the activation of downstream transcription factors, such as NF-κB and AP-1, which are responsible for the production of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
This compound 796 has been shown to have potent anti-inflammatory effects in various in vitro and in vivo models of inflammation. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, and chemokines, such as MCP-1 and RANTES. In addition, this compound 796 has been shown to inhibit the activation of immune cells, such as macrophages and T cells, which play a critical role in the pathogenesis of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 5-[(2,6-dimethyl-4-morpholinyl)sulfonyl]-N-methyl-2-(4-morpholinyl)benzamide 796 is its high selectivity for p38 MAPK, which minimizes off-target effects. In addition, this compound 796 has good oral bioavailability and pharmacokinetic properties, which make it suitable for in vivo studies. However, one of the limitations of this compound 796 is its relatively low potency compared to other p38 MAPK inhibitors, which may require higher concentrations for effective inhibition.
Zukünftige Richtungen
Future research on 5-[(2,6-dimethyl-4-morpholinyl)sulfonyl]-N-methyl-2-(4-morpholinyl)benzamide 796 could focus on its potential therapeutic applications in other diseases, such as neurodegenerative diseases and cardiovascular diseases. In addition, further studies could investigate the potential synergistic effects of this compound 796 with other drugs or therapies. Finally, the development of more potent and selective p38 MAPK inhibitors could improve the efficacy and safety of this class of drugs.
Wissenschaftliche Forschungsanwendungen
5-[(2,6-dimethyl-4-morpholinyl)sulfonyl]-N-methyl-2-(4-morpholinyl)benzamide 796 has been extensively studied for its potential therapeutic applications in various diseases, including rheumatoid arthritis, inflammatory bowel disease, Alzheimer's disease, and cancer. In particular, it has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of these diseases.
Eigenschaften
IUPAC Name |
5-(2,6-dimethylmorpholin-4-yl)sulfonyl-N-methyl-2-morpholin-4-ylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O5S/c1-13-11-21(12-14(2)26-13)27(23,24)15-4-5-17(16(10-15)18(22)19-3)20-6-8-25-9-7-20/h4-5,10,13-14H,6-9,11-12H2,1-3H3,(H,19,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKHFTVGMUASMLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=CC(=C(C=C2)N3CCOCC3)C(=O)NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-(4-chlorophenyl)-2-({5-[hydroxy(phenyl)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)ethanone](/img/structure/B4407469.png)



![2-[(4-isobutyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B4407489.png)
![4-[2-(3-isopropoxyphenoxy)ethyl]-2,6-dimethylmorpholine hydrochloride](/img/structure/B4407491.png)
![1-[2-(5-methyl-2-nitrophenoxy)ethyl]-1H-imidazole hydrochloride](/img/structure/B4407509.png)
![1-{4-[2-(benzyloxy)phenoxy]butyl}-1H-imidazole hydrochloride](/img/structure/B4407512.png)
![1-(3-{2-[2-(3,5-dimethylpiperidin-1-yl)ethoxy]ethoxy}phenyl)ethanone hydrochloride](/img/structure/B4407527.png)
![1-{2-[2-(4-biphenylyloxy)ethoxy]ethyl}-4-methylpiperazine hydrochloride](/img/structure/B4407538.png)
![N-[3-(2-oxo-2H-chromen-3-yl)phenyl]pentanamide](/img/structure/B4407545.png)

![1-({[5-(3-fluorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetyl)piperidine](/img/structure/B4407561.png)